Cas no 211374-80-0 (2-amino-4,5-difluorobenzamide)

2-Amino-4,5-difluorobenzamide is a fluorinated benzamide derivative with notable applications in pharmaceutical and agrochemical research. Its key structural features include amino and difluoro substituents on the benzene ring, enhancing its reactivity and potential as a versatile intermediate. The compound is particularly valued for its role in synthesizing bioactive molecules, where the fluorine atoms contribute to improved metabolic stability and binding affinity. Its high purity and well-defined chemical properties make it suitable for precision applications in medicinal chemistry. The compound is typically handled under controlled conditions due to its sensitivity, ensuring consistency in research and industrial processes.
2-amino-4,5-difluorobenzamide structure
2-amino-4,5-difluorobenzamide structure
Product Name:2-amino-4,5-difluorobenzamide
CAS No:211374-80-0
MF:C7H6F2N2O
MW:172.132148265839
MDL:MFCD08696319
CID:3908530
PubChem ID:16640510
Update Time:2025-10-18

2-amino-4,5-difluorobenzamide Chemical and Physical Properties

Names and Identifiers

    • Benzamide, 2-amino-4,5-difluoro-
    • 2-amino-4,5-difluorobenzamide
    • AKOS000282584
    • G73580
    • CS-0226691
    • JFMDZCSBKULXCB-UHFFFAOYSA-N
    • LIA37480
    • Z905163234
    • 211374-80-0
    • A1-21783
    • EN300-243345
    • 868-068-1
    • SCHEMBL1203088
    • MDL: MFCD08696319
    • Inchi: 1S/C7H6F2N2O/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,10H2,(H2,11,12)
    • InChI Key: JFMDZCSBKULXCB-UHFFFAOYSA-N
    • SMILES: C(N)(=O)C1=CC(F)=C(F)C=C1N

Computed Properties

  • Exact Mass: 172.04481914Da
  • Monoisotopic Mass: 172.04481914Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 69.1Ų

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Additional information on 2-amino-4,5-difluorobenzamide

Introduction to 2-Amino-4,5-Difluorobenzamide (CAS No. 211374-80-0)

2-Amino-4,5-difluorobenzamide is a compound with the CAS registry number 211374-80-0, and it belongs to the class of organic compounds known as amides. This compound is characterized by its benzene ring structure, which is substituted with an amino group (-NH₂) at the 2-position and two fluorine atoms at the 4 and 5 positions. The presence of these substituents imparts unique chemical properties to the molecule, making it a subject of interest in various fields of research, including medicinal chemistry, materials science, and analytical chemistry.

The synthesis of 2-amino-4,5-difluorobenzamide involves a series of well-established organic reactions. Typically, the starting material is o-fluoroaniline, which undergoes fluorination at specific positions to introduce the fluorine atoms at the 4 and 5 positions. Subsequently, the amino group is introduced via amination reactions, followed by amidation to form the final product. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of this compound.

One of the most significant applications of 2-amino-4,5-difluorobenzamide lies in its use as an intermediate in drug discovery programs. The compound's structure provides a versatile platform for further functionalization, allowing researchers to explore its potential as a lead compound in various therapeutic areas. For instance, studies have shown that derivatives of this compound exhibit promising activity against certain enzymes involved in neurodegenerative diseases, such as Alzheimer's disease.

In addition to its role in pharmaceutical research, 2-amino-4,5-difluorobenzamide has also found applications in materials science. Its ability to form stable crystalline structures makes it a candidate for use in organic electronics and optoelectronic devices. Recent research has focused on optimizing its electronic properties through strategic modifications of its substituents.

From an analytical perspective, 2-amino-4,5-difluorobenzamide serves as a valuable reference standard for chromatographic and spectroscopic techniques. Its well-defined structure and distinct spectral features make it an ideal choice for calibrating instruments used in quality control and forensic analysis.

Recent studies have also explored the environmental fate and toxicity of 2-amino-4,5-difluorobenzamide. These investigations are crucial for understanding its potential impact on ecosystems and human health. Findings suggest that while the compound exhibits moderate biodegradability under certain conditions, further research is needed to assess its long-term effects.

In conclusion, 2-amino-4,5-difluorobenzamide (CAS No. 211374-80-0) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties and structural flexibility continue to drive innovative research efforts aimed at unlocking its full potential in drug development, materials science, and analytical chemistry.

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